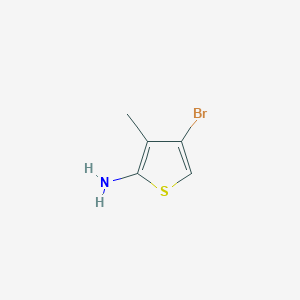![molecular formula C8H6BrFO2 B13705796 5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)
5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine: is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzo[b][1,4]dioxine, featuring bromine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of benzene-1,2,3-triol and 1,2-dibromoethane in the presence of potassium carbonate as a base. The reaction is carried out in 2-butanone at elevated temperatures, followed by purification through column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- 6-Bromo-8-chloro-2,3-dihydrobenzo[b][1,4]dioxine
- 5-Bromo-2,3-dihydro-8-(trifluoromethyl)-1,4-benzodioxin
Uniqueness: 5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer unique properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
5-bromo-8-fluoro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6BrFO2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4H2 |
InChI Key |
QQLJHBKVKCFVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)





![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)






